N-[1-(7-ethoxy-1-benzofuran-2-yl)ethyl]-1-methylcyclopropane-1-sulfonamide
Description
N-[1-(7-ethoxy-1-benzofuran-2-yl)ethyl]-1-methylcyclopropane-1-sulfonamide is a complex organic compound featuring a benzofuran ring, an ethoxy group, and a cyclopropane sulfonamide moiety
Properties
IUPAC Name |
N-[1-(7-ethoxy-1-benzofuran-2-yl)ethyl]-1-methylcyclopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-4-20-13-7-5-6-12-10-14(21-15(12)13)11(2)17-22(18,19)16(3)8-9-16/h5-7,10-11,17H,4,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBPHPMUHZEQHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(C)NS(=O)(=O)C3(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(7-ethoxy-1-benzofuran-2-yl)ethyl]-1-methylcyclopropane-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. The ethoxy group is introduced via an etherification reaction, and the cyclopropane sulfonamide moiety is added through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and high-throughput screening of reaction conditions. Catalysts and solvents are selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(7-ethoxy-1-benzofuran-2-yl)ethyl]-1-methylcyclopropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the sulfonamide group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[1-(7-ethoxy-1-benzofuran-2-yl)ethyl]-1-methylcyclopropane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(7-ethoxy-1-benzofuran-2-yl)ethyl]-1-methylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA or interact with proteins, while the sulfonamide group can inhibit enzyme activity by mimicking natural substrates. The ethoxy group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(7-ethoxy-1-benzofuran-2-yl)ethanone: Shares the benzofuran and ethoxy groups but lacks the cyclopropane sulfonamide moiety.
1-(7-ethoxy-1-benzofuran-2-yl)ethylamine: Similar structure but with an amine group instead of the sulfonamide.
1-(7-ethoxy-1-benzofuran-2-yl)ethyl-1-methylcyclopropane: Lacks the sulfonamide group.
Uniqueness
N-[1-(7-ethoxy-1-benzofuran-2-yl)ethyl]-1-methylcyclopropane-1-sulfonamide is unique due to the combination of its benzofuran core, ethoxy group, and cyclopropane sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
